molecular formula C6H8N2O2 B13727465 4-Amino-5-cyano-pent-4-enoic acid

4-Amino-5-cyano-pent-4-enoic acid

Cat. No.: B13727465
M. Wt: 140.14 g/mol
InChI Key: QWSFKSGKORAYFI-HYXAFXHYSA-N
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Description

4-Amino-5-cyano-pent-4-enoic acid is an organic compound with a unique structure that includes an amino group, a cyano group, and a double bond within a five-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-cyano-pent-4-enoic acid can be achieved through several methods. One common approach involves the cyanoacetylation of amines, where the amino group is introduced through a reaction with cyanoacetic acid derivatives . Another method involves the use of propylene alcohol and orthoacetate as starting materials, followed by esterification and subsequent reactions to introduce the amino and cyano groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-cyano-pent-4-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amino group, forming diamino derivatives.

    Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, diamino derivatives, and substituted compounds with various functional groups.

Scientific Research Applications

4-Amino-5-cyano-pent-4-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-5-cyano-pent-4-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and cyano groups play a crucial role in binding to these targets, influencing various biochemical pathways . The compound’s effects are mediated through its ability to modulate enzyme activity and receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-5-cyano-pent-4-enoic acid include:

Uniqueness

This compound is unique due to the presence of both amino and cyano groups along with a double bond in its structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

IUPAC Name

(Z)-4-amino-5-cyanopent-4-enoic acid

InChI

InChI=1S/C6H8N2O2/c7-4-3-5(8)1-2-6(9)10/h3H,1-2,8H2,(H,9,10)/b5-3-

InChI Key

QWSFKSGKORAYFI-HYXAFXHYSA-N

Isomeric SMILES

C(CC(=O)O)/C(=C/C#N)/N

Canonical SMILES

C(CC(=O)O)C(=CC#N)N

Origin of Product

United States

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